4-Benzylcatechol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylcatechol can be synthesized through various methods. One common approach involves the alkylation of catechol with benzyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Catechol and benzyl chloride or benzyl bromide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like dimethylformamide or acetone.
Procedure: The mixture is heated to facilitate the reaction, resulting in the substitution of a hydrogen atom on the catechol with a benzyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
4-Benzylcatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to catechols. Reducing agents such as sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Various benzylated derivatives.
Scientific Research Applications
4-Benzylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cell protection.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Benzylcatechol involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It can interact with various molecular targets, including enzymes and receptors, modulating their activity and protecting cells from oxidative damage.
Comparison with Similar Compounds
4-Benzylcatechol can be compared to other catechol derivatives such as:
Catechol (1,2-dihydroxybenzene): Lacks the benzyl group, making it less hydrophobic and less effective in certain applications.
4-Methylcatechol: Contains a methyl group instead of a benzyl group, resulting in different chemical properties and reactivity.
4-Ethylcatechol: Similar to 4-Methylcatechol but with an ethyl group, offering different solubility and interaction profiles.
Uniqueness: The presence of the benzyl group in this compound enhances its hydrophobicity and ability to interact with lipid membranes, making it unique among catechol derivatives.
Properties
IUPAC Name |
4-benzylbenzene-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSSDUQWTFKBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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